2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide
Description
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of trifluoromethyl and pyrazine moieties in its structure imparts unique chemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C6H5F3N4O |
|---|---|
Molecular Weight |
206.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h2-3H,1H2,(H,13,14)/b12-4- |
InChI Key |
YGJGKSREKHZXDL-QCDXTXTGSA-N |
Isomeric SMILES |
C1C=N/C(=N\NC(=O)C(F)(F)F)/C=N1 |
Canonical SMILES |
C1C=NC(=NNC(=O)C(F)(F)F)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide typically involves the following steps:
Starting Material: The synthesis begins with trifluoroacetic anhydride as the initial raw material.
Amidation: Trifluoroacetic anhydride undergoes amidation with p-methoxybenzylamine to form 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide.
Sulfation: The intermediate is then sulfated to obtain 2,2,2-trifluoro-N-(4-methoxybenzyl)thioacetamide.
Substitution Reaction: A substitution reaction is carried out on 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamidine with an aminomethanol solution under the action of silver carbonate.
Hydrogenation: Finally, palladium-carbon high-pressure hydrogenation is used to remove the p-methoxybenzyl group, yielding 2,2,2-trifluoroacetamidine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs. The use of readily available and cost-effective raw materials, along with efficient reaction conditions, makes the industrial synthesis economically viable .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrazine moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Silver carbonate is often used as a catalyst in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The pyrazine moiety can form hydrogen bonds and other interactions with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Shares the trifluoromethyl group but lacks the pyrazine moiety.
Bis(trimethylsilyl)trifluoroacetamide: Used in similar applications but has different functional groups.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another related compound with distinct chemical properties .
Uniqueness
2,2,2-Trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide is unique due to the combination of trifluoromethyl and pyrazine moieties, which impart specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
